molecular formula C19H16N4OS B14936653 N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Katalognummer: B14936653
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VENPWBGDNJNZMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that combines an indole moiety with a thiadiazole ring

Vorbereitungsmethoden

The synthesis of N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Analyse Chemischer Reaktionen

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzyl group.

    Cyclization: The thiadiazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.

Wissenschaftliche Forschungsanwendungen

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with similar compounds, such as:

    N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-triazole-5-carboxamide: This compound has a triazole ring instead of a thiadiazole ring, which affects its chemical reactivity and biological activity.

    N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-oxadiazole-5-carboxamide: The oxadiazole ring in this compound provides different electronic properties compared to the thiadiazole ring.

    N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-tetrazole-5-carboxamide: The tetrazole ring introduces additional nitrogen atoms, influencing the compound’s stability and reactivity.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C19H16N4OS

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-(1-benzylindol-4-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H16N4OS/c1-13-18(25-22-21-13)19(24)20-16-8-5-9-17-15(16)10-11-23(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,24)

InChI-Schlüssel

VENPWBGDNJNZMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.